molecular formula C10H13NO B3204219 1-(4-Methylpyridin-2-yl)butan-1-one CAS No. 103028-75-7

1-(4-Methylpyridin-2-yl)butan-1-one

Cat. No.: B3204219
CAS No.: 103028-75-7
M. Wt: 163.22 g/mol
InChI Key: KRIUAQDMAOFNNN-UHFFFAOYSA-N
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Description

1-(4-Methylpyridin-2-yl)butan-1-one is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol It is a derivative of pyridine, characterized by a butanone group attached to the 2-position of a 4-methylpyridine ring

Preparation Methods

The synthesis of 1-(4-Methylpyridin-2-yl)butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with a suitable Grignard reagent, followed by oxidation to yield the desired product. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or other catalytic processes that ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Methylpyridin-2-yl)butan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-(4-Methylpyridin-2-yl)butan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methylpyridin-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

1-(4-Methylpyridin-2-yl)butan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for various applications in research and industry.

Biological Activity

Overview

1-(4-Methylpyridin-2-yl)butan-1-one, with the molecular formula C10H13NOC_{10}H_{13}NO and CAS number 103028-75-7, is a compound that has garnered interest for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC10H13NO
Molar Mass163.22 g/mol
Density0.998 ± 0.06 g/cm³
Boiling Point85-90 °C (at 9 Torr)
pKa3.84 ± 0.10

Biological Activity

The biological activity of this compound has been primarily studied in relation to its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies have shown promising results with minimal inhibitory concentrations (MICs) ranging from 0.08 to 0.12 µg/mL against M. tuberculosis .

Anticancer Properties

Recent studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell signaling pathways associated with cell proliferation and survival .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in metabolic processes, which is crucial in both antimicrobial and anticancer activity.
  • Receptor Interaction : It may also act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways .

Study on Antimicrobial Efficacy

A notable study evaluated the efficacy of several pyridine derivatives, including this compound, against M. tuberculosis. The study highlighted its superior potency compared to other analogues, emphasizing its potential as a lead compound for further drug development .

Study on Cancer Cell Lines

In another study focusing on cancer therapeutics, the compound was tested on various cancer cell lines. Results indicated that it effectively induced apoptosis through the activation of caspase pathways, suggesting a potential role in cancer treatment .

Properties

IUPAC Name

1-(4-methylpyridin-2-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-4-10(12)9-7-8(2)5-6-11-9/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIUAQDMAOFNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=NC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-cyano-4-methylpyridine (526 mg, 4.45 mmol) in Et2O (10 mL) added over 10 min to a rapidly stirring solution of freshly prepared n-PrMgBr (from n-PrBr (0.40 mL, 4.45 mmol) and Mg (132 mg) in Et2O (10 mL). Once addition was completed, the reaction was heated to reflux in a warm water bath for 2 hours. The reaction was cooled to RT then cooled in ice, quenched with 1 mL H2O then 13 mL 5N H2SO4. The ether phase was separated. The aqueous phase was heated in warm water for 15 minutes, then cooled in ice and basified with sat. K2CO3. The solution was extracted with CHCl3 and dried over K2CO3. The solution was filtered and concentrated to afford 372 mg of 1-(4-methylpyridin-2-yl)butan-1-one as an oil: 1H NMR (400 MHz, CDCl3) δ ppm 8.51 (d, J=4.80 Hz, 1H), 7.85 (s, 1H), 7.27 (s, 1H), 3.17 (t, J=7.45 Hz, 2H), 2.41 (s, 3H), 1.69-1.79 (m, J=7.43, 7.43, 7.43, 7.43, 7.43 Hz, 2H), 0.99 (t, J=7.45 Hz, 4H).
Quantity
526 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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